molecular formula C6H6Br2N2 B1592324 2,5-Dibromobenzene-1,4-diamine CAS No. 25462-61-7

2,5-Dibromobenzene-1,4-diamine

Cat. No. B1592324
CAS RN: 25462-61-7
M. Wt: 265.93 g/mol
InChI Key: MJFBGMMDLNKGNC-UHFFFAOYSA-N
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Description

2,5-Dibromobenzene-1,4-diamine is a chemical compound with the CAS Number: 25462-61-7 . It has a molecular weight of 265.94 . The IUPAC name for this compound is 2,5-dibromo-1,4-benzenediamine .


Synthesis Analysis

The synthesis of 2,5-Dibromobenzene-1,4-diamine involves the use of tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in ethanol, water, and toluene at 80℃ under an inert atmosphere . .


Molecular Structure Analysis

The InChI code for 2,5-Dibromobenzene-1,4-diamine is 1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 . The compound has a solid physical form .


Physical And Chemical Properties Analysis

2,5-Dibromobenzene-1,4-diamine has a storage temperature of room temperature . . The compound is solid in its physical form .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Precursor for Organic Transformations: 2,5-Dibromobenzene-1,4-diamine serves as a valuable precursor for various organic transformations, particularly in reactions involving the formation of benzynes. It's utilized in synthesis sequences involving regioselective bromination and ortho-metalation (Diemer, Leroux, & Colobert, 2011).

Molecular and Spectroscopic Studies

  • Structural and Electronic Properties Analysis: The compound's structural characteristics and electronic properties, such as molecular orbitals and UV-vis spectra, have been investigated through computational methods like density functional theory (DFT) and time-dependent DFT, providing insights into its reactivity and interaction with light (Wang, Hsu, Huang, & Lo, 2013).

Luminescent Properties and Crystallography

  • Luminescent Properties Exploration: Studies have explored the luminescent properties of dibromobenzene derivatives, including structural changes upon excitation, using techniques like time-resolved diffraction, which is significant for understanding molecular interactions and behavior under different states (Basuroy, Chen, Sarkar, Benedict, & Coppens, 2017).

Material Science and Polymer Research

  • Polymer Synthesis and Characterization: The compound has been used in the synthesis of various polymers, including semi-fluorinated poly(ether amide)s and aromatic condensation polymers, contributing to advancements in materials science, particularly in the development of new materials with unique properties like gas transport and thermal stability (Bandyopadhyay, Bera, Ghosh, & Banerjee, 2013; Kim, Kim, Kim, Won, & Choi, 2004).

Surface Science and Reaction Studies

  • Surface Reactions and STM Studies: Surface science studies, including STM (scanning tunneling microscopy) investigations, have focused on the atomic reactions of dibromobenzene on silicon surfaces, providing insights into surface chemistry and molecular interactions at the atomic level (Dobrin, Harikumar, & Polanyi, 2004).

Crystallography and Melting Point Analysis

  • Crystal Structure and Melting Point Relations: Research has also been conducted to understand the relationship between the crystal structure and melting points of dibromobenzene isomers, contributing to the field of crystallography and solid-state chemistry (Dziubek & Katrusiak, 2014).

Safety And Hazards

The compound has a GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

2,5-dibromobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFBGMMDLNKGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612495
Record name 2,5-Dibromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromobenzene-1,4-diamine

CAS RN

25462-61-7
Record name 2,5-Dibromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromobenzene-1,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Zhou, R Tang, X Wang, W Zhang, X Zhuang… - Journal of Materials …, 2016 - pubs.rsc.org
Very recently, polycyclic aromatic hydrocarbons (PAHs) have been extremely extended by replacing CC units with isoelectronic B–N ones, however, BN-containing π-conjugated …
Number of citations: 37 pubs.rsc.org
F Liu, H Zhang, J Dong, Y Wu… - Asian Journal of Organic …, 2018 - Wiley Online Library
A ladder‐type BN‐heteroacene and its polymer derivative were obtained in high yields by using a Pd 0 ‐catalyzed Suzuki reaction followed by ring closure with phenylboron dichloride. …
Number of citations: 7 onlinelibrary.wiley.com
R Sánchez-González, P Leyton, LF Aguilar… - Microorganisms, 2022 - mdpi.com
Nowadays, antimicrobial resistance is a serious concern associated with the reduced efficacy of traditional antibiotics and an increased health burden worldwide. In response to this …
Number of citations: 11 www.mdpi.com
C Igci, H Kanda, SM Yoo, AA Sutanto… - Solar Rrl, 2022 - Wiley Online Library
Three benzodipyrrole (BDP)‐based organic small molecules with substituted 4‐methoxyphenyl (CB‐1), 3‐fluorophenyl (CB‐2), and 3‐trifluoromethylphenyl (CB‐3) are designed, …
Number of citations: 8 onlinelibrary.wiley.com
Y Chen, W Chen, Y Qiao, G Zhou - Chemistry–A European …, 2019 - Wiley Online Library
A series of polycyclic aromatic hydrocarbons (PAHs), consisting of two pairs of BN units, have been designed and their synthesis has been achieved by electrophilic C−H borylation. …
H Xin, J Li, X Yang, X Gao - The Journal of Organic Chemistry, 2019 - ACS Publications
Azulene, a nonalternant bicyclic aromatic hydrocarbon, has unique chemical and physical properties and is considered to be a promising building block for constructing novel polycyclic …
Number of citations: 52 pubs.acs.org
B Xue, F Zhang - Organic Materials, 2021 - thieme-connect.com
Two kinds of ladder-type conjugated polymers were concisely synthesized by the formation of single-stranded conjugated polymers via Stille cross-couplings, followed by nitrogen-…
Number of citations: 0 www.thieme-connect.com
JL Zhu, DF Ma, YN Jia, YQ Zhao, LM Tao… - Sensors and Actuators B …, 2023 - Elsevier
Gas sensing was a very important strategy to detect toxic and harmful gases, which was discharged into atmosphere. N-contained groups had been confirmed an important adsorption …
Number of citations: 0 www.sciencedirect.com
H Huang, D Chen, F Li, Z Xing, J Zhao, D Wu, G Liang… - Dyes and …, 2020 - Elsevier
π-conjugated aromatics have received broad research interests in the past decades due to their wide applications. Expanding the π-conjugated backbone can lengthen the absorption …
Number of citations: 8 www.sciencedirect.com
W Cai, Y Hua, MJ Kim, J Lee, S Cheng, B Kang… - Synthetic Metals, 2023 - Elsevier
Acenedithiophenes are classical fused-ring units for constructing conjugated polymers. In this work, a new aza-anthradithiophene unit has been designed and was for the first time …
Number of citations: 1 www.sciencedirect.com

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